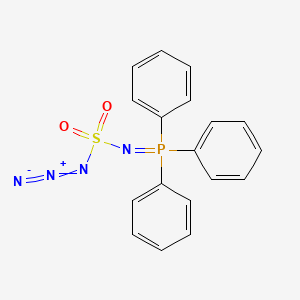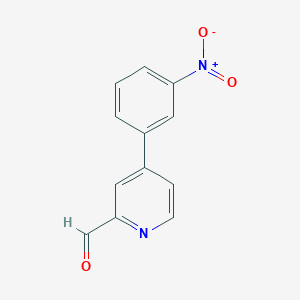
4-(3-Nitrophenyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrophenyl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a nitrophenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by formylation. One common method is the nitration of 4-phenylpyridine to introduce the nitro group at the 3-position of the phenyl ring. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position of the pyridine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)pyridine-2-carboxylic acid.
Reduction: 4-(3-Aminophenyl)pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitrophenyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde depends on its application. In biological systems, the aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
Pyridine-3-carbaldehyde: Has the aldehyde group at a different position, affecting its reactivity and applications.
Pyridine-4-carbaldehyde: Similar to pyridine-2-carbaldehyde but with the aldehyde group at the 4-position.
Uniqueness
4-(3-Nitrophenyl)pyridine-2-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
52583-68-3 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4-(3-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-11-6-10(4-5-13-11)9-2-1-3-12(7-9)14(16)17/h1-8H |
InChI Key |
XVVCSDJOANJABB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)


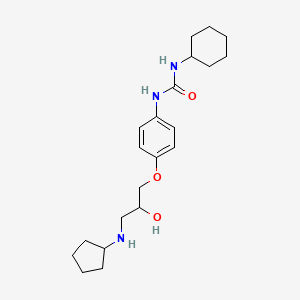
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
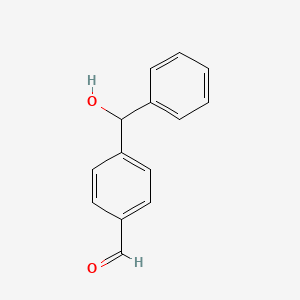
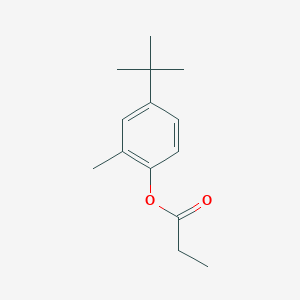
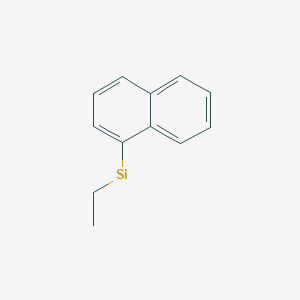
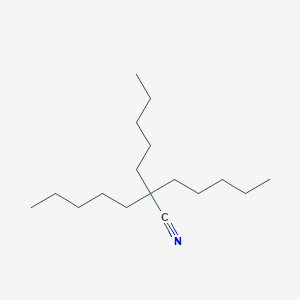
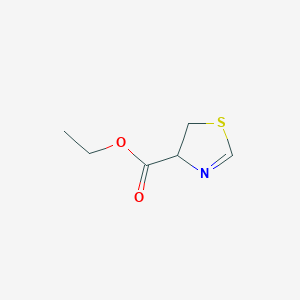
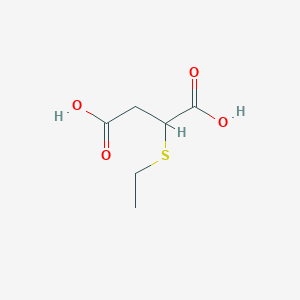
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
